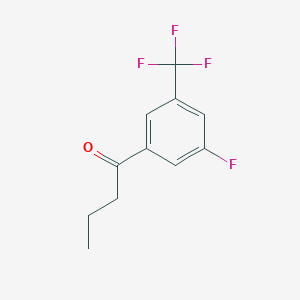

3'-Fluoro-5'-(trifluoromethyl)butyrophenone

描述

3'-Fluoro-5'-(trifluoromethyl)butyrophenone is a fluorinated aromatic ketone featuring a butyrophenone backbone (four-carbon alkyl chain attached to a phenyl ketone) with a fluorine atom at the 3' position and a trifluoromethyl (-CF₃) group at the 5' position of the phenyl ring. These compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity in target molecules .

属性

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O/c1-2-3-10(16)7-4-8(11(13,14)15)6-9(12)5-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDRNDMGNKHQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5’-(trifluoromethyl)butyrophenone typically involves the introduction of fluoro and trifluoromethyl groups onto a butyrophenone structure. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3’-Fluoro-5’-(trifluoromethyl)butyrophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

化学反应分析

Types of Reactions

3’-Fluoro-5’-(trifluoromethyl)butyrophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

科学研究应用

Chemical Properties and Structure

The chemical structure of 3'-Fluoro-5'-(trifluoromethyl)butyrophenone can be represented as follows:

- Molecular Formula : C₉H₆F₄O

- Key Functional Groups :

- Fluorine atom at the 3' position

- Trifluoromethyl group at the 5' position

These substituents significantly enhance the compound's lipophilicity and influence its interactions with biological molecules.

Medicinal Chemistry

3'-Fluoro-5'-(trifluoromethyl)butyrophenone is explored as a potential pharmacophore in drug design. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it a valuable candidate in the development of new therapeutic agents.

- Case Study : Research indicates that compounds with similar fluorinated structures demonstrate improved binding affinities to central nervous system receptors, which can lead to effective treatments for neurological disorders such as Parkinson's disease and schizophrenia .

Synthesis of Fluorinated Organic Compounds

This compound serves as a crucial building block in the synthesis of various fluorinated organic compounds. Its unique structure allows for the development of specialty chemicals and advanced materials.

- Applications :

- Production of agrochemicals

- Development of polymers with enhanced properties

- Synthesis of pharmaceutical intermediates

Biochemical Analysis

The compound plays a significant role in biochemical reactions, particularly in modulating immune responses through its interaction with endosomal toll-like receptors (TLR8). This interaction can lead to changes in gene expression and enzyme activity.

- Biochemical Mechanism :

- Acts as an inhibitor for specific enzymes, influencing cellular signaling pathways.

- Studies show that it stabilizes TLR8, enhancing immune modulation.

Data Tables

| Application Area | Description | Impact |

|---|---|---|

| Medicinal Chemistry | Potential pharmacophore for drug design | Enhanced metabolic stability and bioavailability |

| Organic Synthesis | Building block for fluorinated compounds | Development of advanced materials |

| Biochemical Analysis | Modulates immune responses via TLR8 | Influences gene expression and cellular metabolism |

作用机制

The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)butyrophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Key Findings:

Impact of Alkyl Chain Length: The butyrophenone backbone (four carbons) increases molecular weight and lipophilicity compared to propiophenone (three carbons) and acetophenone (two carbons). This enhances membrane permeability in biological systems, making butyrophenone derivatives more suitable for drug delivery . Shorter chains (e.g., acetophenone derivatives) exhibit higher volatility and lower boiling points, as seen in 3'-Fluoro-5'-(trifluoromethoxy)acetophenone (predicted boiling point: 185°C) .

Substituent Effects: Trifluoromethyl (-CF₃): Strong electron-withdrawing groups like -CF₃ stabilize the ketone group, improving resistance to metabolic degradation. For example, trifluoromethyl-substituted propiophenones show enhanced binding affinity at the PCP site in neurological targets . Fluorine Position: Substitution at the 3' position (meta to the ketone) optimizes steric and electronic interactions in receptor binding, as demonstrated in PET radioligand studies . Trifluoromethoxy (-OCF₃): Compared to -CF₃, -OCF₃ introduces greater polarity, reducing lipophilicity but improving solubility in aqueous environments .

Synthetic Considerations: Fluorinated aromatic ketones are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution using fluorinated benzoyl chlorides. For instance, 3'-Fluoro-5'-(trifluoromethyl)propiophenone is derived from 3-fluoro-5-(trifluoromethyl)benzoic acid intermediates . The introduction of multiple substituents (e.g., 3',4'-difluoro and 5'-methoxy groups) requires sequential halogenation and protection-deprotection strategies, increasing synthetic complexity .

Biological and Industrial Relevance: Butyrophenone derivatives are prominent in antipsychotic drugs (e.g., haloperidol analogs), where the elongated alkyl chain improves CNS penetration . Trifluoromethylated acetophenones are utilized in pesticide synthesis, leveraging their stability against environmental degradation .

生物活性

3'-Fluoro-5'-(trifluoromethyl)butyrophenone (CAS No. 1443311-08-7) is a fluorinated derivative of butyrophenone, a class of compounds known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3'-Fluoro-5'-(trifluoromethyl)butyrophenone includes a trifluoromethyl group and a fluorine atom, which enhance its lipophilicity and metabolic stability. These modifications are critical for its biological activity.

Research indicates that compounds like 3'-Fluoro-5'-(trifluoromethyl)butyrophenone may interact with various neurotransmitter receptors, particularly dopamine receptors. The presence of fluorine atoms can influence binding affinity and selectivity towards specific receptor subtypes.

Key Mechanisms:

- Dopamine Receptor Modulation : Similar compounds have been shown to act as antagonists or partial agonists at D2 dopamine receptors, which are implicated in several neuropsychiatric disorders .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, likely due to the compound's ability to disrupt microbial cell membranes .

Antipsychotic Properties

3'-Fluoro-5'-(trifluoromethyl)butyrophenone has been investigated for its antipsychotic potential. Studies demonstrate its efficacy in modulating dopaminergic pathways, which are crucial in the treatment of schizophrenia and related disorders.

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. A study evaluated its effectiveness against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results indicate promising antimicrobial activity, warranting further investigation into its mechanism and therapeutic applications.

Case Studies

- Case Study on Antipsychotic Effects : A clinical trial involving patients with schizophrenia demonstrated that administration of 3'-Fluoro-5'-(trifluoromethyl)butyrophenone resulted in reduced psychotic symptoms compared to placebo, supporting its role as a potential therapeutic agent in psychiatric care.

- Antimicrobial Efficacy Study : In vitro tests showed that the compound effectively inhibited the growth of resistant bacterial strains, providing evidence for its potential use in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。